molecular formula C12H13N3 B14546289 N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 61940-02-1

N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14546289
CAS No.: 61940-02-1
M. Wt: 199.25 g/mol
InChI Key: GOKQPLIQRFOOJR-UHFFFAOYSA-N
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Description

N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

61940-02-1

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-phenyl-1-prop-2-ynyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C12H13N3/c1-2-9-15-10-8-13-12(15)14-11-6-4-3-5-7-11/h1,3-7H,8-10H2,(H,13,14)

InChI Key

GOKQPLIQRFOOJR-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCN=C1NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of phenylacetylene with an appropriate imidazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with an imidazole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Imidazole oxides

    Reduction: Amine derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • 1,3,5-Triazine derivatives
  • N-Methyl-1-phenyl-N-(1-phenyl-2-propanyl)-2-propanamine

Uniqueness

N-Phenyl-1-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, such as the presence of a prop-2-yn-1-yl group and an imidazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

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